3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of an esterification reaction, where the amine reacts with a propanoic acid ester in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo and carbamoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, highlighting differences in functional groups, molecular weight, and applications:
Physicochemical Properties
- Solubility: Compounds with additional carboxylic groups (e.g., 3-(2-carboxyethyl)carbamoylpropanoic acid) demonstrate higher aqueous solubility (XlogP = -1.5) compared to aromatic derivatives .
- Thermal Stability: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate, a related ester derivative, exhibits a melting point of 164–166°C, indicative of strong intermolecular interactions in crystalline states .
Key Research Findings and Implications
Structural-Activity Relationships : The introduction of electron-withdrawing groups (e.g., chlorine, nitro) enhances antimicrobial potency but may reduce solubility. Conversely, thiophene or coumarin moieties improve binding to hydrophobic enzyme pockets .
Synthetic Optimization: Route selection significantly impacts yield and purity. For example, intermediate 3-amino(thioxo)methylcarbamoylpropanoic acid improved coumarin-thiazole derivative synthesis by 10–15% compared to direct acylation .
Biological Selectivity: Chlorinated derivatives from marine actinomycetes highlight the ecological relevance of halogenation in natural product biosynthesis, offering insights into drug discovery .
Biological Activity
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
The synthesis of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 2-oxo-2-phenylethylamine with propanoic acid derivatives under controlled conditions. Common methods include esterification reactions using catalysts to facilitate the formation of the desired product.
Biological Activity
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid has been studied for various biological activities:
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases. The mechanism involves binding to active sites on enzymes, thereby modulating their activity.
2. Receptor Binding
The compound exhibits affinity for certain receptors, suggesting potential applications in receptor-mediated pathways. Its oxo and carbamoyl groups are crucial for this interaction, influencing the binding efficacy and subsequent biological response.
3. Antioxidant Activity
Preliminary studies show that derivatives of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in cancer research, where oxidative damage plays a significant role in tumor progression .
The mechanism of action for 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid involves:
- Interaction with Enzymes: The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
- Receptor Modulation: By binding to specific receptors, it can influence signaling pathways that regulate cellular functions.
These interactions lead to various physiological effects, including anti-inflammatory and anticancer activities .
Case Studies
A few notable studies highlight the biological relevance of this compound:
Case Study 1: Antinociceptive Effects
In animal models, compounds related to 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid demonstrated significant antinociceptive effects. These effects were attributed to the inhibition of fatty acid amide hydrolase (FAAH), enhancing anandamide signaling at cannabinoid receptors .
Case Study 2: Antioxidant and Anticancer Activity
Research on novel derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid. Some derivatives exhibited up to 1.37 times higher antioxidant capacity, indicating potential for development as therapeutic agents against oxidative stress-related diseases .
Comparative Analysis
To better understand the biological activity of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid, it can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | Pyrrolidine derivative | Enzyme inhibition |
| Indole derivatives | Aromatic compounds | Antioxidant and anticancer activity |
This comparative analysis underscores the unique properties of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid while highlighting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
